molecular formula C21H25N3O2 B2920758 1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1202975-31-2

1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2920758
CAS No.: 1202975-31-2
M. Wt: 351.45
InChI Key: APJMKDHNQWMIAN-UHFFFAOYSA-N
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Description

. This compound features a benzyl group attached to a urea moiety, which is further connected to a tetrahydroquinoline ring substituted with an isobutyryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea has shown promise in several scientific research applications. Its unique structure makes it a valuable candidate for the development of new pharmaceuticals, particularly in the areas of antiviral, anti-inflammatory, and anticancer therapies. Additionally, its potential use in material science for the creation of advanced polymers and coatings has been explored.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared to other similar compounds, such as 1-Benzyl-3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)urea and 1-Benzyl-3-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)urea. These compounds share a similar core structure but differ in the substituents attached to the tetrahydroquinoline ring

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Properties

IUPAC Name

1-benzyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15(2)20(25)24-12-6-9-17-13-18(10-11-19(17)24)23-21(26)22-14-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJMKDHNQWMIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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